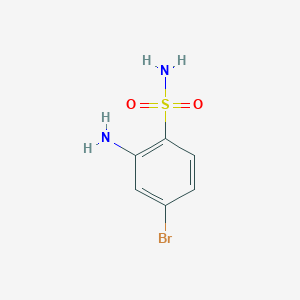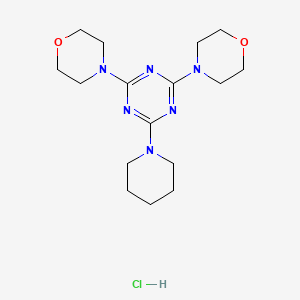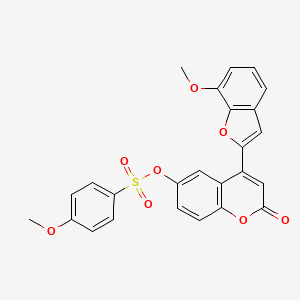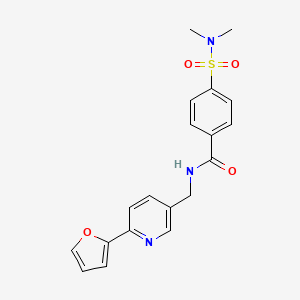![molecular formula C22H24N6O B2805161 2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol CAS No. 946296-20-4](/img/structure/B2805161.png)
2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of diazine, a class of organic compounds that contain two nitrogen atoms in a six-membered aromatic ring . Diazines are known to exhibit a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For example, the synthesis of Rilpivirine, a related compound, involves three main steps :Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core, which is a type of diazine . Diazines are a class of organic compounds that contain two nitrogen atoms in a six-membered aromatic ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds can be complex. For example, the synthesis of Rilpivirine, a related compound, involves multiple steps, each involving different chemical reactions .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene derivatives, including the compound , play a crucial role in medicinal chemistry. Let’s explore some of their therapeutic properties:
Anti-Inflammatory Activity: Thiophene-containing compounds exhibit anti-inflammatory effects. They can modulate inflammatory pathways and reduce inflammation, making them potential candidates for drug development .
Anti-Cancer Properties: Thiophene-based molecules have shown promise as anti-cancer agents. Their mechanisms of action may involve inhibiting cell proliferation, inducing apoptosis, or targeting specific cancer-related proteins .
Anti-Anxiety and Anti-Psychotic Effects: Certain thiophene derivatives possess anxiolytic (anti-anxiety) and antipsychotic properties. These compounds may interact with neurotransmitter receptors in the brain to alleviate anxiety and manage psychiatric disorders .
Antioxidant Activity: Thiophenes exhibit antioxidant activity, protecting cells from oxidative stress. Antioxidants play a vital role in maintaining overall health and preventing diseases related to oxidative damage .
Anti-Fungal Properties: Some thiophene-containing compounds demonstrate antifungal activity. They can inhibit the growth of fungal pathogens, making them potential candidates for treating fungal infections .
Kinase Inhibition: Thiophenes can interfere with kinase enzymes involved in cell signaling pathways. Targeting kinases is essential for developing drugs against various diseases, including cancer and inflammatory conditions .
Estrogen Receptor Modulation: Certain thiophene derivatives interact with estrogen receptors. These compounds may have applications in hormone-related disorders and women’s health .
Material Science
Beyond medicinal applications, thiophenes also find use in material science:
Combinatorial Libraries: Thiophene derivatives serve as building blocks for creating combinatorial libraries. Medicinal chemists use these libraries to explore diverse chemical structures and identify potential lead molecules for drug development .
Metal Complexing Agents: Thiophenes can form stable complexes with metal ions. These complexes have applications in catalysis, sensors, and materials with specific electronic properties .
Conclusion
The synthesis and characterization of novel thiophene moieties continue to be an exciting area of research. Researchers aim to discover new structural prototypes with enhanced pharmacological activity. Additionally, commercially available drugs containing thiophene nuclei underscore their importance in modern medicinal chemistry .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in immune cell signaling and is involved in pathways related to cellular proliferation, differentiation, and phagocytosis.
Mode of Action
It is believed to interact with its target, the tyrosine-protein kinase syk, and inhibit its activity . This inhibition could lead to changes in the downstream signaling pathways that are regulated by this kinase.
Biochemical Pathways
The compound’s interaction with the Tyrosine-protein kinase SYK can affect various biochemical pathways. These include the B cell receptor signaling pathway and the Fc epsilon RI signaling pathway, both of which are involved in immune responses. The inhibition of SYK can disrupt these pathways, potentially leading to altered immune responses .
Result of Action
The inhibition of the Tyrosine-protein kinase SYK by this compound can lead to a variety of molecular and cellular effects. These may include altered immune responses, changes in cell proliferation and differentiation, and potentially, the induction of apoptosis .
Propiedades
IUPAC Name |
2-[[4-(3,5-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-15-11-16(2)13-17(12-15)24-20-19-14-23-28(18-7-5-4-6-8-18)21(19)26-22(25-20)27(3)9-10-29/h4-8,11-14,29H,9-10H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRFEHFAUJYWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N(C)CCO)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-(4-chlorophenyl)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]prop-2-enenitrile](/img/structure/B2805081.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2805083.png)


![1-(4-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2805090.png)

![ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2805093.png)
![N-(1-cyanocyclopentyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2805094.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2805096.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2805098.png)
![5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2805099.png)
![N-[cyano(oxolan-3-yl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B2805100.png)
